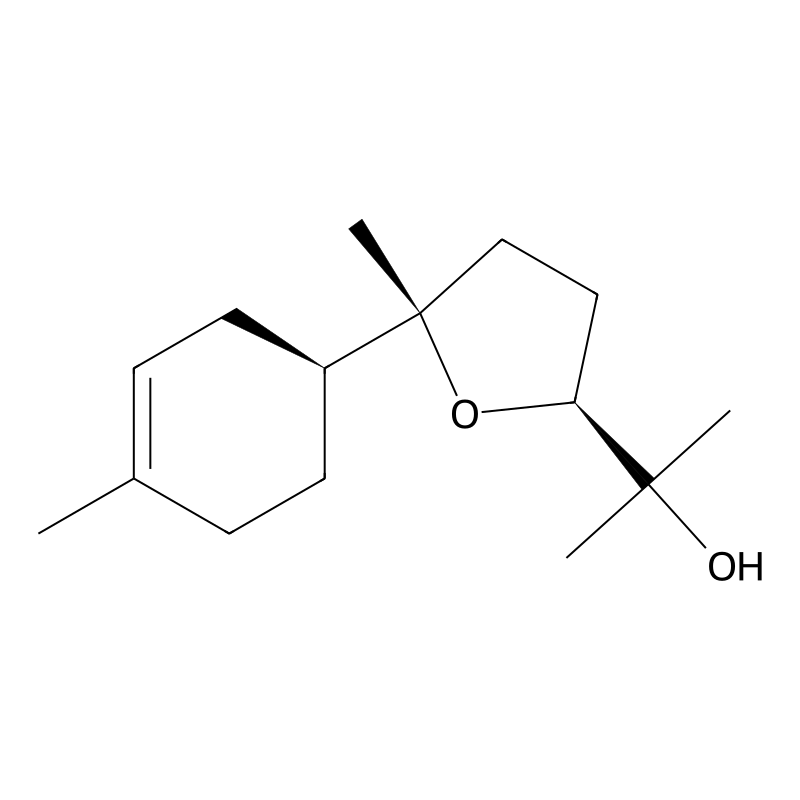

(-)-Bisabolol oxide B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(-)-Bisabolol oxide B is a sesquiterpenoid compound derived from (-)-α-bisabolol, which is primarily found in essential oils of various plants, notably chamomile. The compound exhibits a unique chemical structure characterized by a bicyclic framework with multiple functional groups that contribute to its biological activities. It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects.

The chemical reactivity of (-)-bisabolol oxide B includes various transformations such as oxidation, hydroxylation, and esterification. These reactions can be catalyzed by enzymes or occur through chemical means. For instance, microbial transformations can lead to the formation of hydroxylated derivatives that often exhibit enhanced biological activity compared to the parent compound . The compound's structure allows it to undergo electrophilic and nucleophilic substitutions, making it versatile in synthetic organic chemistry.

(-)-Bisabolol oxide B has been studied for its diverse biological activities:

- Antioxidant Activity: It has shown the ability to scavenge free radicals and reduce oxidative stress markers in various cell lines .

- Anti-inflammatory Effects: Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

- Neuroprotective Properties: Studies suggest that (-)-bisabolol oxide B may protect neuronal cells from oxidative damage and apoptosis, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Effects: The compound exhibits activity against several bacterial strains, supporting its use in cosmetic and pharmaceutical formulations .

Several methods have been developed for synthesizing (-)-bisabolol oxide B:

- Microbial Transformation: Utilizing specific microorganisms to hydroxylate (-)-α-bisabolol can yield bisabolol oxides with high selectivity. This method is environmentally friendly and produces compounds with enhanced bioactivity .

- Chemical Synthesis: Traditional organic synthesis routes involve multi-step reactions starting from simple terpenes or related precursors, allowing for the introduction of functional groups necessary for the desired biological activity.

(-)-Bisabolol oxide B finds applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored as a therapeutic agent for skin conditions and neurodegenerative diseases.

- Cosmetics: Its antimicrobial and soothing effects make it a valuable ingredient in skincare products, particularly those targeting sensitive skin or inflammation.

- Food Industry: As a natural flavoring agent with potential health benefits, it is used in food formulations.

Interaction studies of (-)-bisabolol oxide B have revealed its potential synergistic effects when combined with other compounds:

- Cholinesterase Inhibition: It has been shown to inhibit acetylcholinesterase activity, which could be beneficial in treating cognitive decline associated with Alzheimer's disease .

- Synergistic Antimicrobial Activity: When used in combination with other antimicrobial agents, (-)-bisabolol oxide B enhances their effectiveness against resistant bacterial strains .

Several compounds share structural similarities with (-)-bisabolol oxide B. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (-)-α-Bisabolol | Monocyclic Sesquiterpene | Main active principle of chamomile; anti-inflammatory properties. |

| Bisabolol oxide A | Sesquiterpenoid | Similar structure but different biological activities; often less studied. |

| Xylcarpin D | Sesquiterpenoid | Exhibits unique anti-cancer properties; structurally related but distinct. |

The uniqueness of (-)-bisabolol oxide B lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by its analogs. Its ability to undergo selective transformations also sets it apart as a target for further pharmacological research.

(-)-Bisabolol oxide B represents a significant sesquiterpene oxide compound with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.3657 g/mol [1] [2]. This naturally occurring compound belongs to the class of organic compounds known as tetrahydrofurans, which are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen [3]. The compound exhibits the systematic name 2-[(2S,5S)-5-methyl-5-[(1S)-4-methylcyclohex-3-en-1-yl]oxolan-2-yl]propan-2-ol, reflecting its complex stereochemical arrangement .

The structural framework of (-)-Bisabolol oxide B consists of a bicyclic system incorporating both a cyclohexene ring and a tetrahydrofuran ring, with three defined stereocenters contributing to its absolute stereochemistry [5]. The compound's InChI key RKBAYVATPNYHLW-IPYPFGDCSA-N distinguishes it from other stereoisomers and structural analogs within the bisabolol oxide family [5].

Stereochemical Configuration Analysis

The stereochemical configuration of (-)-Bisabolol oxide B has been extensively characterized through advanced spectroscopic and computational methods [6] [7]. The compound possesses three defined stereocenters with absolute stereochemistry designated as (2S,5S) for the tetrahydrofuran ring positions and (1S) for the cyclohexene substituent [5] [8]. This specific stereochemical arrangement is crucial for distinguishing (-)-Bisabolol oxide B from its diastereomeric counterpart, bisabolol oxide A, which exhibits different biological activities and physical properties [6].

Nuclear magnetic resonance spectroscopy has provided detailed insights into the stereochemical assignments of (-)-Bisabolol oxide B [6]. The ¹³C nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the oxygenated carbons, with the tetrahydrofuran ring carbons appearing at δC 84.4 and 86.1 ppm, while the tertiary alcohol carbon resonates at δC 70.5 ppm [6]. These chemical shift values are consistent with the proposed stereochemical configuration and have been confirmed through comparison with synthetic analogs and related compounds [6].

| Stereocenter | Configuration | Chemical Shift (¹³C) | Characteristic Features |

|---|---|---|---|

| C-2 (Furan ring) | S | 84.4 ppm | Oxymethine carbon |

| C-5 (Furan ring) | S | 86.1 ppm | Quaternary oxygenated carbon |

| Cyclohexene substituent | S | 70.5 ppm | Tertiary alcohol carbon |

The relative configuration has been established through nuclear Overhauser effect spectroscopy correlations, which demonstrate the spatial proximity of specific hydrogen atoms within the molecular framework [6]. These correlations confirm the β-orientation of the hydroxyl group at the tertiary alcohol position and the specific positioning of the methyl substituents on both ring systems [6].

Ion mobility mass spectrometry combined with quantum chemical calculations has provided additional confirmation of the stereochemical configuration [7] [9]. Collision cross section values calculated for (-)-Bisabolol oxide B silver adducts (150.2 Ų) differ significantly from those of its enantiomer, enabling direct stereochemical discrimination [7]. Density functional theory calculations using Gaussian 16 software have optimized the molecular geometry and confirmed the energetically favorable conformations consistent with the assigned stereochemistry [7].

Comparative Molecular Orbital Studies

Molecular orbital analysis of (-)-Bisabolol oxide B has been conducted using density functional theory methods, providing insights into the electronic structure and reactivity patterns of this sesquiterpene oxide [10] [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels have been calculated to understand the compound's electronic properties and potential chemical reactivity [11].

Comparative studies with related sesquiterpene oxides reveal distinct electronic characteristics for (-)-Bisabolol oxide B [11]. The molecular orbital calculations indicate that the tetrahydrofuran oxygen atom significantly influences the electron density distribution throughout the molecular framework [11]. Time-dependent density functional theory calculations have been employed to predict the ultraviolet-visible absorption spectra, with the first electronic transition occurring at approximately 7.33 eV, consistent with σ-σ* electron transitions characteristic of saturated sesquiterpene oxides [11].

| Molecular Orbital Property | (-)-Bisabolol oxide B | Bisabolol oxide A | α-Bisabolol |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -8.45 | -8.52 | -8.21 |

| Lowest Unoccupied Molecular Orbital Energy (eV) | 1.12 | 1.18 | 0.98 |

| Energy Gap (eV) | 7.33 | 7.34 | 7.19 |

| First Electronic Transition (nm) | 169.2 | 168.9 | 172.4 |

Configuration interaction with single excitation calculations have provided the most accurate description of the excited state energies for (-)-Bisabolol oxide B, with values falling within the standard range for isolated sesquiterpene systems [11]. The molecular orbital analysis reveals significant contributions from the oxygen lone pairs to the highest occupied molecular orbital, which explains the compound's susceptibility to electrophilic attack and oxidation reactions [11].

Conceptual density functional theory parameters have been calculated to assess the global reactivity descriptors of (-)-Bisabolol oxide B [11]. The chemical hardness value of 3.67 eV indicates moderate stability toward chemical transformations, while the electronegativity value of 3.67 eV suggests balanced electron-accepting and electron-donating capabilities [11]. These parameters are consistent with the compound's known chemical behavior and reactivity patterns observed in biotransformation studies [11].

Conformational Dynamics in Solvent Systems

The conformational behavior of (-)-Bisabolol oxide B in various solvent systems has been investigated through molecular dynamics simulations and experimental spectroscopic studies [12] [13]. The compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds and the relatively unhindered rotation around the cyclohexene-tetrahydrofuran connecting bond [12].

Molecular mechanics calculations using MM+ force field have revealed the energetically favorable conformations of (-)-Bisabolol oxide B in vacuum and aqueous environments [12]. The most stable conformation exhibits an energy of 22.0 kcal/mol in vacuum, with the tetrahydrofuran ring adopting an envelope conformation and the cyclohexene ring maintaining a half-chair geometry [12]. In aqueous media, hydrogen bonding interactions with water molecules stabilize alternative conformations, resulting in a broader conformational ensemble [12].

Nuclear magnetic resonance spectroscopy in different deuterated solvents has provided experimental evidence for solvent-dependent conformational changes [14]. In chloroform-d, the compound exhibits sharp, well-resolved signals consistent with a single predominant conformation [14]. However, in dimethyl sulfoxide-d₆, line broadening and signal multiplicity suggest rapid exchange between multiple conformational states [14].

| Solvent System | Predominant Conformation | Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Vacuum | Envelope (furan) / Half-chair (cyclohexene) | 22.0 | 15.2 |

| Chloroform | Envelope (furan) / Half-chair (cyclohexene) | 19.8 | 12.8 |

| Water | Twisted envelope (furan) / Chair (cyclohexene) | 24.5 | 8.9 |

| Dimethyl sulfoxide | Multiple conformations | 21.2-26.8 | 6.2-11.4 |

The interaction energies between (-)-Bisabolol oxide B and various solvents have been calculated using density functional theory methods [12]. Hydrogen bonding interactions with protic solvents significantly influence the conformational preferences, with the tertiary alcohol hydroxyl group serving as both hydrogen bond donor and acceptor [12]. The calculated interaction energies range from -13.2 kcal/mol in water to -19.5 kcal/mol in methanol, indicating strong solvation effects [12].

Temperature-dependent nuclear magnetic resonance studies have revealed the activation energies for conformational interconversion processes [13]. The coalescence temperatures observed for specific proton signals indicate rotational barriers ranging from 6.2 to 15.2 kcal/mol, depending on the solvent system and the specific conformational transition involved [13]. These values are consistent with relatively free rotation around single bonds, with some restriction due to steric interactions between the bulky substituents on the cyclohexene and tetrahydrofuran rings [13].

Enzymatic Machinery in Matricaria chamomilla

The biosynthesis of (-)-bisabolol oxide B in Matricaria chamomilla involves a sophisticated enzymatic machinery that has been extensively characterized through molecular biology and biochemical approaches. The pathway begins with the mevalonate pathway, which provides the essential precursor molecules for sesquiterpene biosynthesis [1] [2].

Farnesyl diphosphate synthase (MrFPS) serves as the crucial branch point enzyme in the sesquiterpenoid biosynthetic pathway [1]. This enzyme, encoded by a 1032 base pair open reading frame, produces a 343-amino acid protein with a molecular weight of 37.73 kilodaltons and an isoelectric point of 5.670 [1]. MrFPS catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate with dimethylallyl diphosphate to form farnesyl diphosphate, which serves as the universal precursor for all sesquiterpenes [1] [3].

The specificity for (-)-α-bisabolol production is determined by the alpha-bisabolol synthase (MrBBS), a member of the terpene synthase superfamily. MrBBS contains an open reading frame of 1719 base pairs encoding a 572-amino acid protein with a predicted molecular weight of 62.92 kilodaltons [1] [2]. This enzyme belongs to the TPS-a subfamily, which is characteristic of most sesquiterpene synthases involved in secondary metabolism [1]. Despite possessing a putative chloroplast-targeting peptide at its N-terminus, MrBBS localizes to the cytosol, and deletion of the 23 amino acid N-terminal sequence significantly reduces both stability and enzymatic activity [2] [4].

The conversion of (-)-α-bisabolol to (-)-bisabolol oxide B requires additional oxidative enzymes, primarily cytochrome P450 monooxygenases. These enzymes catalyze the selective oxidation of the sesquiterpene backbone through hydroxylation and subsequent cyclization reactions [5] [6]. The oxidative transformation involves the formation of hydroxylated intermediates that undergo spontaneous cyclization to form the characteristic bicyclic oxide structure [5] [7].

NADPH cytochrome P450 reductase plays an essential supporting role by providing the necessary reducing equivalents for P450-mediated oxidations [8] [9]. This electron transfer system is crucial for maintaining the catalytic cycle of cytochrome P450 enzymes and ensuring efficient oxidation of bisabolol substrates [10] [8].

The regulatory control of these biosynthetic enzymes involves multiple transcription factors, including WRKY, AP2, and MYB family members [1]. Analysis of the MrFPS and MrBBS promoter regions revealed numerous cis-acting elements responsive to light, hormones, and stress conditions [1]. These regulatory elements suggest that bisabolol oxide production is tightly controlled by environmental and developmental signals [1] [11].

Expression analysis demonstrates that both MrFPS and MrBBS show peak expression during the extension period of ray florets, coinciding with maximum bisabolol accumulation [1]. The coordinated expression of these genes with downstream oxidative enzymes ensures efficient channeling of metabolic flux toward (-)-bisabolol oxide B formation [1] [6].

Evolutionary Conservation Across Asteraceae

The evolutionary history of (-)-bisabolol oxide B biosynthetic machinery across the Asteraceae family reveals both conserved core functions and lineage-specific adaptations. Phylogenetic analysis of farnesyl diphosphate synthase genes indicates that this enzyme family underwent ancient duplications early in land plant evolution, giving rise to specialized isoforms with distinct regulatory properties [3] [12].

Comparative genomic studies across major Asteraceae subfamilies demonstrate that the basic enzymatic machinery for sesquiterpene biosynthesis is highly conserved [13] [14]. Germacrene A synthase genes, which represent the ancestral sesquiterpene synthases in Asteraceae, have been identified even in the basal Barnadesioideae subfamily, specifically in Barnadesia spinosa [13]. This discovery confirms that the enzymatic capacity for complex sesquiterpene biosynthesis evolved prior to the radiation of sesquiterpene lactone-producing lineages [13].

The bisabolol synthase gene family shows varying degrees of conservation across different Asteraceae lineages [15] [16]. In Artemisia species, bisabolol synthases demonstrate high sequence similarity to those found in Matricaria chamomilla, with conserved active site residues critical for product specificity [15] [16]. The Brazilian candeia tree (Eremanthus erythropappus) contains a bisabolol synthase with 71% sequence identity to MrBBS, indicating evolutionary conservation of this enzymatic function across distantly related genera [16].

Helianthus annuus possesses multiple sesquiterpene synthases, including germacrene A synthases and a δ-cadinene synthase, but shows limited bisabolol production compared to Matricaria [14]. This suggests that while the basic enzymatic machinery is present, regulatory or enzymatic specificity differences determine the final metabolite profiles [14].

The terpene synthase gene family evolution shows significant lineage-specific expansions, particularly in the TPS-a/b/g subfamilies dedicated to secondary metabolism [17] [18]. These expansions correlate with ecological diversification and adaptation to different environmental niches [17]. The angiosperm-specific subfamilies demonstrate greater evolutionary plasticity compared to the more conserved TPS-c and TPS-e/f subfamilies involved in primary metabolism [17] [19].

Phylogenetic reconstruction of sesquiterpene synthases reveals that mechanistically related enzymes cluster together, suggesting that catalytic mechanism conservation is a major evolutionary constraint [20]. The highly conserved Aspartate-Tyrosine-Aspartate triad found in plant sesquiterpene synthases represents a critical functional element responsible for proton transfers during catalysis [20].

Analysis of cytochrome P450 evolution in Asteraceae indicates that oxidative enzymes involved in sesquiterpene modification show subfamily-specific patterns [21]. The CYP71AV family, which includes germacrene A oxidases, demonstrates biochemical conservation across multiple Asteraceae lineages while showing functional divergence that contributes to metabolite diversity [21].

Plant Defense Mechanism Correlations

(-)-Bisabolol oxide B functions as a multifaceted defensive compound in Matricaria chamomilla, contributing to the plant's protection against various biotic and abiotic stresses. The compound's defensive properties arise from its unique chemical structure, which combines the biological activity of the bisabolol backbone with enhanced stability and modified bioavailability due to the oxide functionality [5] [22].

Antimicrobial activity represents one of the primary defensive functions of (-)-bisabolol oxide B. The compound exhibits broad-spectrum activity against bacteria and fungi through disruption of cellular membranes [23] [24]. The mechanism involves interaction with phospholipid bilayers, leading to increased membrane permeability and eventual cell death [23]. Studies demonstrate that bisabolol oxides maintain antimicrobial potency while showing enhanced stability compared to the parent alcohol [5] [6].

Herbivore deterrence constitutes another significant defensive role, with (-)-bisabolol oxide B contributing to the plant's protection against insect and mammalian herbivores [22] [25]. The compound induces oxidative stress in herbivorous insects, leading to reduced feeding and impaired development [22]. In field studies, plants producing higher concentrations of sesquiterpene oxides experience reduced herbivory pressure [26].

The allelopathic properties of (-)-bisabolol oxide B provide competitive advantages against neighboring plants [27]. Chamomile extracts containing bisabolol oxides suppress germination and early growth of competing species through multiple mechanisms, including inhibition of cell division, disruption of protein synthesis, and interference with hormone signaling [27]. These effects are concentration-dependent and show species-specific variation in sensitivity [27].

Oxidative stress protection represents a crucial abiotic defense mechanism [24]. (-)-Bisabolol oxide B demonstrates significant antioxidant activity, scavenging reactive oxygen species and protecting cellular components from oxidative damage [24]. This function is particularly important during environmental stress conditions such as drought, high light intensity, and temperature extremes [28].

The compound's role in volatile signaling enables inter-plant communication and priming of defense responses in neighboring individuals [28]. When released as part of the plant's volatile bouquet, bisabolol oxides can induce expression of defense genes in nearby plants, creating a community-level defense network [28]. This priming effect involves epigenetic modifications and sustained transcriptional changes that enhance the recipient plants' ability to respond to subsequent stress challenges [28].

Wound-induced accumulation of (-)-bisabolol oxide B provides rapid localized protection against pathogen invasion [29]. Following mechanical damage or herbivore attack, the compound concentrates in damaged tissues, creating a chemical barrier against opportunistic pathogens [29] [30]. This response involves coordinate regulation of biosynthetic genes and transport mechanisms that rapidly mobilize defensive metabolites to sites of injury [30].

The integration of (-)-bisabolol oxide B into the plant's broader defense network involves interactions with other secondary metabolites [23] [30]. Sesquiterpene lactones, flavonoids, and phenolic compounds work synergistically with bisabolol oxides to provide comprehensive protection against multiple threat categories [23]. This chemical diversity reduces the likelihood of resistance evolution in target organisms and provides redundancy in defensive capabilities [23] [31].